4-Cyano-2-methoxybenzene-1-sulfonamide
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Overview
Description
4-Cyano-2-methoxybenzene-1-sulfonamide is a chemical compound with the CAS Number: 1261582-52-8. It has a molecular weight of 212.23 and its IUPAC name is 4-cyano-2-methoxybenzenesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2O3S/c1-13-7-4-6 (5-9)2-3-8 (7)14 (10,11)12/h2-4H,1H3, (H2,10,11,12) .Physical and Chemical Properties Analysis
This compound is a powder with a purity of 95%. It is stored at room temperature .Scientific Research Applications
Antitumor Applications
Compounds from sulfonamide-focused libraries, including derivatives of 4-Cyano-2-methoxybenzene-1-sulfonamide, have been investigated for their potential as antitumor agents. Specifically, certain sulfonamides have shown promising results in cell-based antitumor screens and have progressed to clinical trials. These compounds are noted for their ability to disrupt cell cycle processes, making them effective against various cancer cell lines. The use of oligonucleotide microarray analysis has been instrumental in characterizing these sulfonamides based on gene expression changes, thereby identifying drug-sensitive cellular pathways (Owa et al., 2002).
Synthesis and Protecting Strategy
4-Cyanobenzenesulfonamides, including derivatives of this compound, have been studied for their role in amine synthesis and as a protecting/activating group in broader amine synthesis contexts. The properties of these sulfonamides, such as their ability to cleave cleanly under specific conditions, make them useful for further elaboration by alkylation and arylation, similar to nitrobenzenesulfonamides (Schmidt et al., 2017).
Molecular Structure and Vibrational Spectroscopy
The molecular structure and vibrational spectroscopic properties of this compound have been a subject of research, with studies focusing on its infrared spectrum, molecular geometry, electronic properties, and non-linear optical activity. Such studies are crucial for understanding the chemical significance and spectroscopic properties of sulfonamides and their derivatives (Nagarajan & Krishnakumar, 2018).
Sulfonamide in Drug Design
The sulfonamide group, commonly found in many marketed drugs, is a crucial functional group in medicinal chemistry. Research has highlighted its role in the development of sulfonamide antibacterials, which act as inhibitors of tetrahydropteroic acid synthetase. These studies also address the historical misunderstandings related to 'sulfa allergy' and emphasize the safety and significance of the sulfonamide group in drug design (Kalgutkar, Jones, & Sawant, 2010).
Electron-Transfer Processes
The electrochemical reduction of derivatives of this compound, such as N,N-dimethyl-and p-cyanobenzenesulfonamide, has been studied. These investigations into their redox behavior provide insights into the stability and reactivity of such compounds, which can have implications in various chemical applications (Santelices & Hawley, 1977).
Safety and Hazards
The safety information for 4-Cyano-2-methoxybenzene-1-sulfonamide includes several hazard statements: H302, H312, H315, H319, H332, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
4-cyano-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-13-7-4-6(5-9)2-3-8(7)14(10,11)12/h2-4H,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSRSWSGPLOVEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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